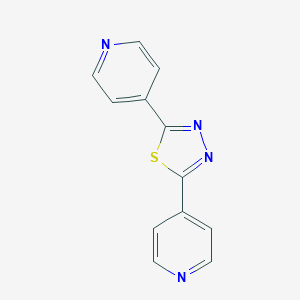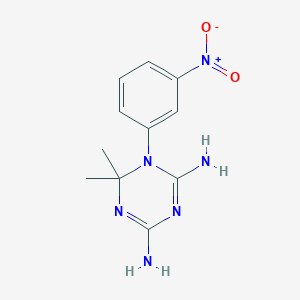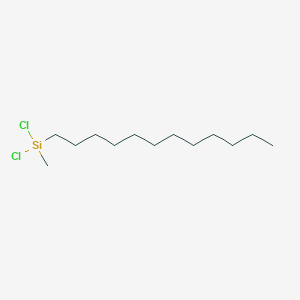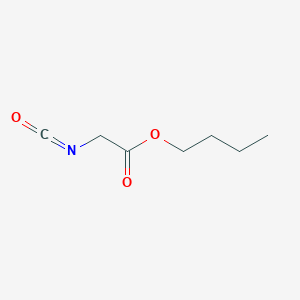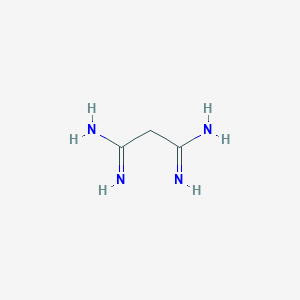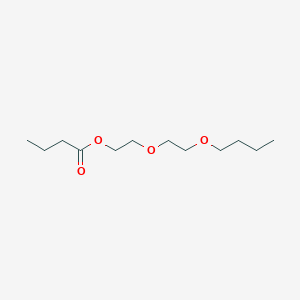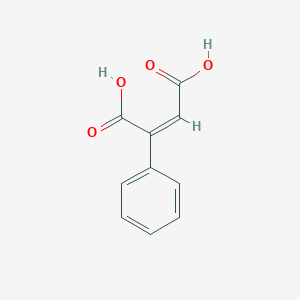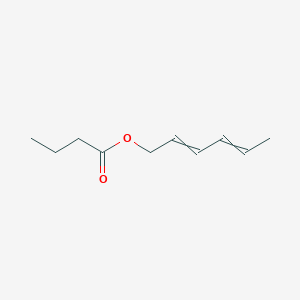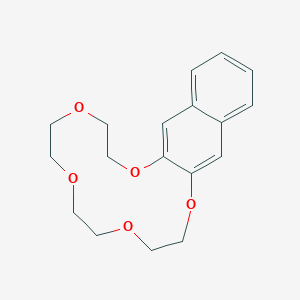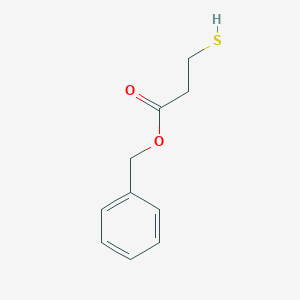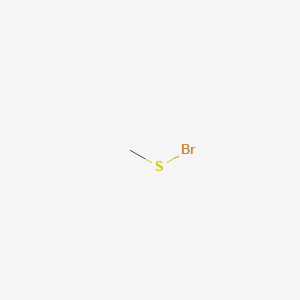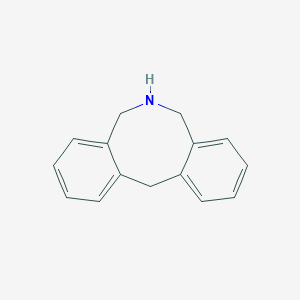
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, commonly known as TAAR1 agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. TAAR1 agonists have been found to modulate the activity of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
Applications De Recherche Scientifique
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been studied extensively for their potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. Research has shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of dopamine and other neurotransmitters, which are involved in the regulation of mood and behavior. In addition, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists act by modulating the activity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- is involved in the regulation of dopamine and other neurotransmitters, and its activation has been shown to have both inhibitory and excitatory effects on neuronal activity. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to increase the release of dopamine in certain regions of the brain, which may contribute to their therapeutic effects.
Effets Biochimiques Et Physiologiques
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of mood and behavior, and neuroprotection. Research has also shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to their therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have several advantages for use in laboratory experiments, including their specificity for Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- and their ability to modulate the activity of dopamine and other neurotransmitters. However, there are also limitations to their use, including their potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a range of psychiatric and neurological disorders, and the exploration of their mechanisms of action at the molecular and cellular levels. In addition, there is a need for further research on the safety and toxicity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists in humans, as well as their potential for drug interactions with other medications.
Conclusion
In conclusion, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have shown great potential for the treatment of psychiatric and neurological disorders. Their ability to modulate the activity of neurotransmitters such as dopamine and their neuroprotective effects make them an attractive target for drug development. While there are limitations to their use in laboratory experiments, the future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists are promising, and further studies are needed to fully understand their therapeutic potential.
Méthodes De Synthèse
The synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists involves the use of various chemical reactions, including palladium-catalyzed coupling reactions, reductive amination, and hydrogenation. One of the most commonly used methods for the synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize a variety of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including RO5166017 and RO5256390.
Propriétés
Numéro CAS |
16031-95-1 |
|---|---|
Nom du produit |
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- |
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
5,10,11,12-tetrahydrobenzo[d][2]benzazocine |
InChI |
InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |
Clé InChI |
BKROTJPQLNZYRG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
SMILES canonique |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
Autres numéros CAS |
16031-95-1 |
Synonymes |
5,6,7,12-Tetrahydrodibenz[c,f]azocine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




